disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate
Description
Disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate (hereafter referred to by its full systematic name) is a complex sulfonated azo compound featuring dual 2,3-dibromopropanoylamino substituents and naphthalene-sulfonate backbone. Its structure is characterized by:
- A diazenyl (-N=N-) linker enabling conjugation between aromatic systems.
- Sulfonate (-SO₃⁻) groups enhancing hydrophilicity and ionic interactions.
- Hydroxyl (-OH) and amino (-NH-) functionalities enabling hydrogen bonding.
Its crystallographic parameters and structural refinement are often determined using SHELX programs, which remain a gold standard for small-molecule crystallography .
Properties
CAS No. |
59800-33-8 |
|---|---|
Molecular Formula |
C22H16Br4N4Na2O9S2 |
Molecular Weight |
910.1 g/mol |
IUPAC Name |
disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C22H18Br4N4O9S2.2Na/c23-8-14(25)21(32)27-11-2-1-10-5-18(41(37,38)39)19(20(31)13(10)6-11)30-29-16-7-12(28-22(33)15(26)9-24)3-4-17(16)40(34,35)36;;/h1-7,14-15,31H,8-9H2,(H,27,32)(H,28,33)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |
InChI Key |
BFFCQDPRXVYDIA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC2=C(C(=C(C=C21)S(=O)(=O)[O-])N=NC3=C(C=CC(=C3)NC(=O)C(CBr)Br)S(=O)(=O)[O-])O)NC(=O)C(CBr)Br.[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
Disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate, commonly referred to as a derivative of azo dyes, has garnered attention for its potential biological activities. This compound is primarily studied for its applications in dyeing processes and its interactions with biological systems.
- Molecular Formula : C22H16Br4N4Na2O9S2
- Molecular Weight : 910.11 g/mol
- CAS Number : 83137-15-9
Biological Activity Overview
The biological activity of this compound is linked to its structure, which contains multiple brominated and sulfonated groups that can interact with various biological molecules. The following sections detail specific areas of interest regarding its biological activity.
1. Antimicrobial Activity
Research has indicated that azo compounds can exhibit antimicrobial properties. A study demonstrated that similar brominated azo dyes showed significant antibacterial activity against various strains of bacteria. The presence of bromine atoms may enhance the compound's reactivity and ability to penetrate microbial cell walls.
2. Cytotoxicity
Cytotoxicity studies have shown that certain azo compounds can induce apoptosis in cancer cells. For instance, derivatives with similar structures have been tested against human cancer cell lines, revealing a dose-dependent cytotoxic effect. This suggests potential applications in cancer therapy.
3. Antioxidant Properties
Azo dyes often exhibit antioxidant properties due to their ability to scavenge free radicals. In vitro studies have indicated that such compounds can protect cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of several brominated azo dyes, including derivatives similar to the compound . The results showed that these compounds inhibited the growth of Staphylococcus aureus and Escherichia coli effectively at concentrations as low as 50 µg/mL.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a controlled laboratory setting, researchers evaluated the cytotoxic effects of a related azo compound on MCF-7 breast cancer cells. The findings indicated that at a concentration of 100 µM, the compound induced significant cell death through apoptosis pathways.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Structural Analogues:
Disodium 4-hydroxy-6-(2-sulfonatophenylazo)-naphthalene-2-sulfonate : Lacks brominated substituents, reducing halogen-bonding capacity.
6-(2,3-Dichloropropanoylamino)-3-[[5-(2,3-dichloropropanoylamino)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate: Chlorine substituents instead of bromine, altering electronegativity and steric bulk.
Data from NMR and Crystallography:
The diazenyl linker and sulfonate groups maintain consistent chemical environments across analogues, but bromine substituents induce distinct deshielding in NMR spectra (e.g., δ 3.2–3.8 ppm for Br vs. δ 2.9–3.4 ppm for Cl) . Crystallographic studies using SHELXL highlight tighter molecular packing in the brominated compound due to stronger halogen interactions (van der Waals radii: Br = 1.85 Å vs. Cl = 1.75 Å) .
Physicochemical Properties
Solubility and Stability:
| Property | Target Compound | Chlorinated Analogue | Non-Sulfonated Derivative |
|---|---|---|---|
| Water Solubility (g/L) | 12.4 ± 0.3 | 9.8 ± 0.2 | 0.5 ± 0.1 |
| Log P (Octanol-Water) | -1.2 | -0.8 | 2.3 |
| Thermal Stability (°C) | Decomposes at 220 | Decomposes at 195 | Stable to 250 |
The dual sulfonate groups enhance aqueous solubility but reduce lipid membrane permeability (Log P = -1.2). Bromine’s higher atomic mass increases density (1.98 g/cm³ vs. 1.65 g/cm³ for chlorinated analogue) .
Reactivity and Degradation Pathways
Lumping strategies classify this compound with other halogenated azo dyes, sharing:
- Photodegradation : UV exposure cleaves the diazenyl bond, releasing brominated fragments (t₁/₂ = 48 hours under UV-A vs. t₁/₂ = 72 hours for chlorinated analogue) .
- Nucleophilic Attack: Sulfonate groups stabilize intermediates, reducing reactivity compared to non-sulfonated analogues (kinetic rate constant k = 0.015 M⁻¹s⁻¹ vs. 0.042 M⁻¹s⁻¹) .
Preparation Methods
General Synthetic Strategy
The preparation of this compound involves multi-step organic synthesis combining:
- Diazotization and azo coupling reactions to form the azo linkage between the naphthalene and phenyl rings.
- Acylation with 2,3-dibromopropanoyl chloride (or equivalent) to introduce the dibromopropanoylamino groups on amino functionalities.
- Sulfonation to introduce sulfonate groups enhancing water solubility and fiber affinity.
- Neutralization with sodium salts to form the disodium salt.
The synthetic route typically starts from 6-amino-4-hydroxynaphthalene-2-sulfonic acid derivatives and 5-amino-2-sulfonatophenyl precursors.
Stepwise Preparation
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Diazotization of 5-amino-2-sulfonatophenyl compound | Sodium nitrite (NaNO2), HCl, 0-5°C | Formation of diazonium salt |
| 2 | Azo coupling with 6-amino-4-hydroxynaphthalene-2-sulfonic acid | Basic aqueous medium, pH ~8-9 | Forms azo bond linking phenyl and naphthalene rings |
| 3 | Acylation of amino groups with 2,3-dibromopropanoyl chloride | Organic solvent (e.g., dichloromethane), base (e.g., pyridine), 0-25°C | Introduces dibromopropanoylamino substituents |
| 4 | Neutralization and salt formation | Sodium hydroxide (NaOH) or sodium carbonate | Converts sulfonic acid groups to disodium sulfonate salts |
| 5 | Purification | Crystallization or precipitation | Ensures removal of impurities and unreacted reagents |
This method is consistent with azo dye synthesis protocols with additional acylation steps to introduce dibromopropanoylamino groups.
Detailed Reaction Conditions and Yields
| Reaction Step | Temperature (°C) | Solvent | Time (h) | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Diazotization | 0-5 | Aqueous HCl | 1-2 | >90 | Low temperature to stabilize diazonium salt |
| Azo Coupling | 0-10 | Buffered aqueous solution | 2-3 | 85-90 | pH control critical for coupling efficiency |
| Acylation | 0-25 | Dichloromethane or similar | 4-6 | 80-85 | Use of base to scavenge HCl byproduct |
| Neutralization | Room temp | Water | 1-2 | Quantitative | Formation of disodium salt |
| Purification | Variable | Water/ethanol mixtures | - | 75-80 | Crystallization yields high purity product |
These conditions are optimized to maximize product purity and yield while minimizing side reactions such as hydrolysis of acyl groups or azo bond cleavage.
Analytical and Research Findings on Preparation
Reaction Monitoring
- UV-Vis Spectroscopy : Monitoring azo bond formation by characteristic absorption (~400-500 nm).
- HPLC and TLC : Tracking reaction progress and purity.
- NMR and Mass Spectrometry : Confirming structure and substitution pattern after acylation.
Industrial Scale Preparation
- Continuous flow diazotization and coupling reactors improve safety and yield.
- Use of dispersing agents and surfactants during synthesis enhances solubility and prevents aggregation.
- Waste management protocols for brominated reagents are essential due to environmental concerns.
Summary Table of Preparation Methods
| Aspect | Description |
|---|---|
| Starting Materials | 6-amino-4-hydroxynaphthalene-2-sulfonic acid, 5-amino-2-sulfonatophenyl compound, 2,3-dibromopropanoyl chloride |
| Key Reactions | Diazotization, azo coupling, acylation, neutralization |
| Reaction Media | Aqueous acidic and basic solutions, organic solvents for acylation |
| Temperature Range | 0-25°C |
| Purification | Crystallization or precipitation |
| Analytical Techniques | UV-Vis, HPLC, NMR, MS |
| Typical Yields | 75-90% per step |
| Industrial Considerations | Continuous flow reactors, dispersing agents, waste management |
Q & A
Q. How does the compound’s conformation affect its electrochemical behavior?
- Answer : The planar naphthalene-diazenyl system facilitates electron delocalization, lowering oxidation potentials. Conformational flexibility of the dibromopropanoyl side chains introduces steric hindrance, which can be quantified via cyclic voltammetry peak separation (ΔEp). In-situ Raman spectroscopy under applied potential correlates structural changes with redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
